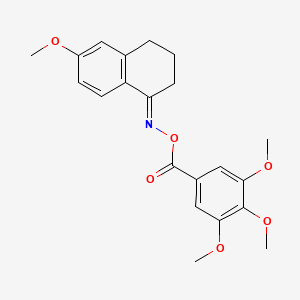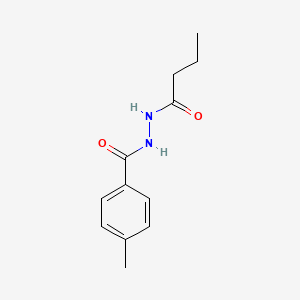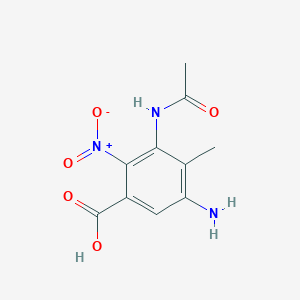
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime
Descripción general
Descripción
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime, also known as TMB-4, is a synthetic compound used in scientific research. It was first synthesized in 2006 by a group of chemists led by Dr. David E. Nichols at Purdue University. TMB-4 is a derivative of the psychedelic compound, 2C-T-7, and has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been found to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime has several advantages for use in lab experiments. It is a potent inhibitor of MAO enzymes, which makes it useful for studying the effects of neurotransmitter levels on cognitive function and mood. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, this compound is not well-studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects.
Aplicaciones Científicas De Investigación
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4,5-trimethoxybenzoyl)oxime has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-24-15-8-9-16-13(10-15)6-5-7-17(16)22-28-21(23)14-11-18(25-2)20(27-4)19(12-14)26-3/h8-12H,5-7H2,1-4H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRILLIRJCVBT-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(3-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3899835.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3899852.png)

![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3899873.png)
![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)
![4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899894.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![2-[(3-chlorobenzyl)thio]-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3899916.png)
![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)